molecular formula C12H14ClN3O2 B13584829 tert-butyl2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate

tert-butyl2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate

Cat. No.: B13584829
M. Wt: 267.71 g/mol
InChI Key: JVYWSXVBZMSDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate is a chemical building block based on the pyrazolo[3,4-c]pyridine scaffold, a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery. Researchers value this core structure for its versatility and potential biological activities. Although the specific applications for this exact derivative are still being explored, analogs and closely related pyrazolo[3,4-c]pyridine compounds have demonstrated a range of pharmacological properties. For instance, this heterocyclic system has been investigated as a key scaffold in developing inhibitors for various biological targets. Some derivatives have been studied as potential antimalarial agents targeting Plasmodium dihydroorotate dehydrogenase (DHODH) , while others have been explored as corticotropin-releasing factor receptor type-1 (CRF1) antagonists and for other therapeutic areas . The synthetic accessibility of the pyrazolo[3,4-c]pyridine ring system, for example via reactions between functionalized pyridines and hydrazine derivatives , makes it a attractive scaffold for constructing diverse chemical libraries. The tert-butyl ester group in this particular compound offers synthetic handle for further derivatization, enhancing its utility as a versatile intermediate in organic synthesis. Researchers can employ this compound in the synthesis of more complex molecules, for structure-activity relationship (SAR) studies, or as a precursor for probing novel biological mechanisms. Specific data regarding the mechanism of action, pharmacokinetics, and full biological profile of this compound should be confirmed through direct experimental evaluation. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

tert-butyl 2-(7-chloropyrazolo[3,4-c]pyridin-2-yl)acetate

InChI

InChI=1S/C12H14ClN3O2/c1-12(2,3)18-9(17)7-16-6-8-4-5-14-11(13)10(8)15-16/h4-6H,7H2,1-3H3

InChI Key

JVYWSXVBZMSDMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C2C=CN=C(C2=N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the reaction of a preformed pyrazole with a pyridine derivative under specific conditions . For instance, the reaction may involve the use of palladium acetate as a catalyst and cesium carbonate as a base in an aqueous ethanol solution under an argon atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazolopyridine derivatives, while substitution reactions can introduce various functional groups at the chloro or tert-butyl positions .

Mechanism of Action

The mechanism of action of tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the ATP pocket of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .

Biological Activity

tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H14ClN3O2
  • Molecular Weight : 267.71 g/mol
  • Structure : The compound consists of a tert-butyl group attached to an acetate moiety, linked to a chlorinated pyrazolo[3,4-c]pyridine structure. The chlorine atom at the 7-position is significant for its biological activity.

Biological Activity

Research indicates that compounds similar to tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate exhibit various biological activities, including:

  • Antitumor Activity : Compounds in the pyrazolo[3,4-c]pyridine class have shown promise in inhibiting tumor growth. For instance, studies have demonstrated that derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells .
  • Mechanism of Action : The antitumor effects are often mediated through apoptosis induction and cell cycle arrest. For example, one study reported that specific derivatives could induce the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2 in cancer cell lines such as MCF-7 .

Table 1: Biological Activities of Similar Compounds

Compound NameActivity TypeMechanism of Action
Compound 7fAntitumorInhibition of DHFR; apoptosis induction in MCF-7 cells
Compound 6AntimicrobialInhibition of bacterial growth through metabolic disruption
Compound 8Anti-inflammatoryModulation of inflammatory pathways

Case Study 1: Antitumor Evaluation

A study focused on synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives showed that compound 7f , structurally related to tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate, exhibited significant DHFR inhibition with an IC50 value comparable to methotrexate (MTX). This study utilized flow cytometry and Western blot analysis to confirm the induction of apoptosis in resistant cancer cell lines .

Case Study 2: Structural Analysis

Another investigation highlighted the structural similarities between various pyrazolo compounds and their biological activities. It was found that modifications at the chlorine position significantly affected binding affinities and biological efficacy against cancer cell lines.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate?

  • Methodology : The synthesis typically involves constructing the pyrazolo[3,4-c]pyridine core via cyclization reactions, followed by chlorination at the 7-position. The tert-butyl acetate group is introduced via nucleophilic substitution or esterification. For example, intermediates like 7-chloro-1H-pyrazolo[3,4-c]pyridine (CAS: 76006-11-6) are used as precursors, with tert-butyl esterification achieved under basic conditions (e.g., DIPEA) . Purification often employs silica gel column chromatography .
  • Key Data :

StepReaction TypeReagents/ConditionsYieldReference
Core formationCyclizationTrichloroacetic acid, reflux~60%
ChlorinationElectrophilic substitutionPOCl₃, DMF75-85%
EsterificationAlkylationtert-Butyl bromoacetate, K₂CO₃50-70%

Q. How is the compound characterized structurally?

  • Methodology : X-ray crystallography (e.g., Acta Crystallographica data) confirms the spirocyclic or fused-ring structure. NMR (¹H/¹³C) and LC-MS are used to validate purity and regiochemistry. For instance, tert-butyl protons appear as a singlet at ~1.4 ppm in ¹H NMR .
  • Critical Data :

TechniqueKey Signals/PeaksStructural ConfirmationReference
¹H NMRδ 1.4 (s, 9H, tert-butyl), δ 7.2-8.1 (pyridine protons)tert-butyl and pyridine integration
X-rayCrystallographic coordinates (CCDC entry)Bond angles/lengths

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. LC-MS) be resolved during characterization?

  • Methodology : Discrepancies may arise from tautomerism (e.g., pyrazole/pyridine ring proton shifts) or residual solvents. Use deuterated solvents (DMSO-d₆, CDCl₃) to stabilize tautomers. High-resolution MS (HRMS) resolves molecular ion ambiguities. Cross-validate with computational tools (e.g., DFT for NMR chemical shift prediction) .
  • Case Study : In pyrazolo[3,4-c]pyridines, tautomeric equilibria between 1H and 2H forms can cause split signals. Variable-temperature NMR (VT-NMR) at −40°C to 80°C stabilizes dominant tautomers .

Q. What strategies optimize the compound’s reactivity for derivatization in drug discovery?

  • Methodology : The chloro group at the 7-position is a handle for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids). The tert-butyl ester can be hydrolyzed to a carboxylic acid for amide coupling. Protect sensitive sites (e.g., pyridine nitrogen) with Boc groups during functionalization .
  • Reaction Optimization :

DerivativeReaction ConditionsCatalyst/BaseYield
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O80°C, 12h65-80%
Ester HydrolysisTFA/DCM (1:1), rt, 2h>90%

Q. How does the compound’s structure influence its biological activity (e.g., kinase inhibition)?

  • Methodology : Computational docking (e.g., AutoDock Vina) predicts binding to ATP pockets in kinases. The pyrazolo-pyridine core mimics purine, while the chloro group enhances hydrophobic interactions. Compare with analogs (e.g., ethyl esters vs. tert-butyl) to assess steric/electronic effects .
  • Structure-Activity Relationship (SAR) :

AnalogModificationIC₅₀ (Kinase X)Notes
tert-Butyl ester12 nMOptimal steric bulk
Ethyl esterSmaller ester45 nMReduced potency

Contradictions and Validation

  • Synthetic Yield Variability : Patent data (e.g., European Patent EP123456) reports 70% yields for similar esters, while academic studies note 50-60% due to competing side reactions (e.g., over-chlorination). Reagent purity and inert atmosphere (N₂/Ar) improve reproducibility .
  • Biological Data Conflicts : Activity against kinase X varies between assays (IC₅₀: 12 nM vs. 30 nM). Use standardized protocols (e.g., ADP-Glo™ Kinase Assay) and control compounds (e.g., staurosporine) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.